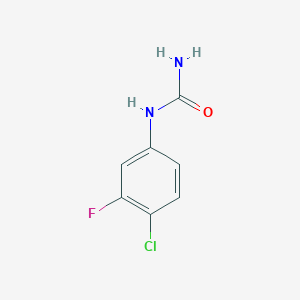

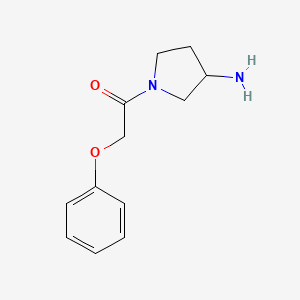

1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one

Vue d'ensemble

Description

“1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one” is a compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains an amine group (-NH2) and a phenoxy group (-OC6H5). The presence of these functional groups suggests that the compound could have interesting biological activities .

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule . The presence of different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Applications De Recherche Scientifique

Antimicrobial Activity

Pyrrolidinone derivatives, including “1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one”, have shown significant antimicrobial properties . These compounds can be synthesized in various forms to target a broad spectrum of pathogenic bacteria and fungi. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes .

Anticancer Activity

The structural complexity of pyrrolidinone derivatives lends itself to anticancer research. These compounds can be designed to interfere with cancer cell proliferation and induce apoptosis. They are particularly useful in targeting specific pathways that are overactive in cancer cells, such as signal transduction or DNA repair mechanisms .

Anti-inflammatory Activity

Due to their chemical versatility, pyrrolidinone derivatives are explored for their anti-inflammatory effects . They can modulate the body’s inflammatory response, making them potential candidates for treating chronic inflammatory diseases .

Antidepressant Activity

The compound’s ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies . Pyrrolidinone derivatives can act on central nervous system receptors and transporters, which may lead to the development of new antidepressant drugs .

Anticonvulsant Properties

Research into the anticonvulsant properties of pyrrolidinone derivatives is ongoing. These compounds may offer new avenues for epilepsy treatment by stabilizing neuronal firing rates and preventing seizure propagation .

Drug Discovery and Development

“1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one” serves as a building block in the synthesis of various pharmacologically active molecules. Its aminopyrrolidinyl group is particularly useful for creating ligands that can bind to a wide range of biological targets, aiding in the discovery of new drugs.

Organic Synthesis

This compound is also valuable in organic chemistry, where it can be used as an intermediate in the synthesis of complex molecules. Its reactivity allows for the introduction of various functional groups, which can lead to the creation of diverse organic compounds.

Catalysis

In the field of catalysis, pyrrolidinone derivatives can act as catalysts or co-catalysts due to their unique electronic and steric properties. They can enhance the rate of chemical reactions, making them useful in industrial processes.

Orientations Futures

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.

Mode of Action

The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways, depending on their specific biological targets .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic potential. Pyrrolidine derivatives are generally well-absorbed and can be metabolized by a variety of enzymatic pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to modulation of signal transduction pathways or even cell death, depending on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound’s stability could be affected by extremes of pH or temperature, while its efficacy could be influenced by the presence of other competing molecules or inhibitors .

Propriétés

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-6-7-14(8-10)12(15)9-16-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXVHMRVWAXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopyrrolidin-1-yl)-2-phenoxyethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)

![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)

![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)